Product packaging for 2-(Aminomethyl)-5-chloroaniline(Cat. No.:CAS No. 67199-65-9)

2-(Aminomethyl)-5-chloroaniline

Cat. No.: B3278141
CAS No.: 67199-65-9
M. Wt: 156.61 g/mol
InChI Key: SRJQMTVOAGWOGP-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-chloroaniline (CAS 67199-65-9) is a high-purity aromatic amine compound serving as a versatile synthetic intermediate in organic chemistry and drug discovery research. With the molecular formula C 7 H 9 ClN 2 and a molecular weight of 156.61 g/mol, this compound features both a primary aromatic amine and a primary aliphatic amine on a chloro-substituted benzene ring, making it a valuable bifunctional building block for constructing more complex molecular architectures . Research Applications and Value This compound is primarily valued in scientific research for its role as a chemical synthon. Its structure allows for diverse chemical transformations; the aromatic amine can participate in diazotization reactions or form amide bonds, while the aminomethyl group offers a handle for nucleophilic substitution or reductive amination . This reactivity profile makes it particularly useful in the synthesis of potential pharmaceutical candidates, including investigations into antihypertensive agents, and in the development of specialized chemicals like dyes and pigments . Handling and Safety This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) prior to handling. The compound carries GHS07 warnings and may be harmful if swallowed, cause skin or serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment (PPE) and adequate ventilation are recommended. Quality and Supply We supply this compound with a guaranteed purity of 98% . It is characterized by its canonical SMILES: NCC1=CC=C(Cl)C=C1N . Available in various pack sizes to meet the demands of your research and development workflow.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9ClN2 B3278141 2-(Aminomethyl)-5-chloroaniline CAS No. 67199-65-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)-5-chloroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJQMTVOAGWOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Aminomethyl 5 Chloroaniline

Established Synthetic Routes and Precursor Utilization

Established methods for synthesizing 2-(aminomethyl)-5-chloroaniline rely on fundamental organic transformations. These routes often utilize readily available starting materials and well-understood reaction mechanisms.

Reductive Amination Strategies for Benzene (B151609) Ring Systems

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, a suitable precursor would be 2-amino-4-chlorobenzaldehyde.

The reaction proceeds in a one-pot manner where the carbonyl compound and an amine are mixed in the presence of a reducing agent. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.com The choice of reducing agent is crucial; for instance, NaBH₃CN is advantageous as it selectively reduces the imine in the presence of the aldehyde. masterorganicchemistry.com The reaction is typically carried out under neutral or weakly acidic conditions. wikipedia.org

Interactive Data Table: Common Reducing Agents in Reductive Amination

Reducing AgentKey CharacteristicsTypical Solvents
Sodium Borohydride (NaBH₄)Added after imine formation to avoid reducing the aldehyde/ketone. commonorganicchemistry.comMethanol, Ethanol (B145695) commonorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN)Not sensitive to water; can be used with a Lewis acid catalyst for less reactive substrates. commonorganicchemistry.comMethanol commonorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Sensitive to water; not compatible with methanol. commonorganicchemistry.comDichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane commonorganicchemistry.com

Preparation from Substituted Nitrobenzene Precursors

A common and economically viable route to aromatic amines involves the reduction of the corresponding nitro compounds. For the synthesis of this compound, a logical precursor is a substituted nitrobenzene, such as 4-chloro-2-nitrotoluene (B43163). The synthesis involves the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation, including metals like iron, tin, or zinc in the presence of an acid, or catalytic hydrogenation.

For instance, 5-chloro-2-methylaniline (B43014) can be synthesized from 4-chloro-2-nitrotoluene by reduction with a polysulfide solution (such as sodium polysulfide, calcium polysulfide, or ammonium (B1175870) polysulfide) in water, followed by heating. google.com The resulting 5-chloro-2-methylaniline can then undergo further modifications to introduce the aminomethyl group.

Another related precursor, 5-chloro-2-nitroaniline (B48662), can be prepared from 3-chloroaniline (B41212) through a sequence of acylation, nitration, and hydrolysis. chemicalbook.com Specifically, 3-chloroaniline is first acylated with formic acid, followed by nitration with nitric acid and acetic anhydride. chemicalbook.com The resulting nitro derivative is then hydrolyzed to yield 5-chloro-2-nitroaniline. chemicalbook.com This compound can subsequently be reduced to the corresponding diamine.

A different approach starts with 3,4-dinitrochlorobenzene, which can be treated with ammonia (B1221849) to yield 2-nitro-5-chloroaniline. prepchem.com This intermediate can then be further processed. For example, it can be acetylated and then the nitro group can be catalytically hydrogenated in the presence of an aldehyde to form a 2-dialkylamino-5-chloroacetanilide. prepchem.com

Aminomethylation Approaches

Aminomethylation, a type of Mannich reaction, introduces an aminomethyl group onto a nucleophilic carbon atom. In the context of synthesizing this compound, a suitable starting material would be 4-chloroaniline (B138754). The reaction typically involves the treatment of the aniline (B41778) with formaldehyde (B43269) and a primary or secondary amine.

The Mannich-type aminomethylation of phenols provides a useful analogy. For example, m-tert-butylphenol reacts with various secondary amines and formalin in ethanol to yield aminomethylated phenol (B47542) derivatives in high yields. kyushu-u.ac.jp Similarly, 4-chloroaniline could potentially be aminomethylated to introduce the desired side chain.

Advanced Synthetic Strategies

To improve upon traditional methods, advanced synthetic strategies focus on increasing efficiency, reducing the number of reaction steps, and enhancing selectivity.

One-Pot Synthetic Procedures for Analogues

Furthermore, one-pot reductive amination of aldehydes and ketones is a well-established and efficient method for producing a wide range of amines. researchgate.net These reactions can be catalyzed by various metal complexes, such as those of iridium, and can use formic acid as a hydrogen source in aqueous solutions, offering an environmentally friendly approach. researchgate.net N-bromosuccinimide (NBS) has also been used as a catalyst for the one-pot synthesis of 2'-aminobenzothiazolo-arylmethyl-2-naphthols under solvent-free conditions. nih.gov

Protection-Deprotection Methodologies for Amine Functionalities

In molecules with multiple reactive sites, such as the two amine groups in this compound, protecting groups are often necessary to achieve selective reactions at a specific site. libretexts.org Amino groups are particularly susceptible to a wide range of reagents, making their protection a critical step in many synthetic sequences. libretexts.org

Common protecting groups for amines include:

tert-Butoxycarbonyl (Boc): This group is stable under basic and catalytic reduction conditions and is typically removed with acid. tcichemicals.com

9-Fluorenylmethyloxycarbonyl (Fmoc): Stable under acidic conditions, the Fmoc group is readily removed by secondary amines like piperidine. tcichemicals.com

Benzyloxycarbonyl (Cbz), Benzyl (Bn), and Allyl (All): These groups are commonly removed by palladium-catalyzed reactions. tcichemicals.com

2,5-Dimethylpyrrole: This group can be used to protect primary amines against strong bases, nucleophiles, and other harsh conditions. It is formed by the reaction of the amine with hexane-2,5-dione and can be removed by treatment with hydroxylamine (B1172632) hydrochloride. researchgate.net

The strategic use of these protecting groups allows for the selective modification of one amine group while the other remains unreactive, enabling the synthesis of complex molecules with high precision. libretexts.org

Flow Chemistry Applications in Related Intermediate Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch methods, including enhanced safety, better process control, and scalability. vapourtec.comnih.gov These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous intermediates, which can be characteristic of nitration and reduction steps often employed in the synthesis of aromatic amines. nih.govamt.uk

The synthesis of intermediates for this compound can be adapted to flow processes. For instance, the nitration of a substituted chlorobenzene, a potential first step, can be managed effectively in a flow reactor, which allows for superior heat transfer and minimizes the risks associated with exothermic reactions. amt.uk Similarly, the subsequent reduction of the nitro group to an amine is a well-established application of flow chemistry. researchgate.net Hydrogenation reactions, in particular, benefit from the enhanced mass transfer in flow systems, improving contact between the gaseous hydrogen, the substrate, and the solid catalyst. amt.uk

Multistep syntheses can be "telescoped" in flow, where the output from one reactor is directly fed into the next, eliminating the need for isolation and purification of intermediates. mdpi.comuc.pt This approach is not only efficient but also reduces operator exposure to potentially hazardous compounds. uc.pt For a molecule like this compound, a hypothetical telescoped flow synthesis could involve sequential nitration, reduction, and subsequent functional group manipulations under continuous processing conditions.

Considerations in Reaction Design and Optimization

The successful synthesis of complex molecules like this compound hinges on the careful optimization of reaction parameters. The choice of solvent and the catalytic system are paramount in directing the reaction towards the desired product with high yield and selectivity.

The solvent is not merely an inert medium but can profoundly influence reaction rates and outcomes. In the synthesis of anilines and related compounds, solvent properties such as polarity, proticity, and hydrogen-bonding ability are critical. academie-sciences.fr For instance, in the reduction of nitroarenes, the solvent can affect the activity of the catalyst and the solubility of reactants. acs.org

In reactions such as the aza-Michael addition, which can be analogous to certain C-N bond-forming steps, the hydrogen bond-donating ability of the solvent plays a significant role. academie-sciences.fr Highly polar protic fluorinated alcohols, for example, have been shown to activate electrophiles towards nucleophilic attack by weakly nucleophilic amines. academie-sciences.fr The choice of solvent can also be critical in controlling the basicity and nucleophilicity of aniline derivatives. researchgate.netrsc.org Studies on substituted anilines have shown that their N-H stretching frequencies in infrared spectroscopy are sensitive to the hydrogen-bond-acceptor basicity of the solvent, which provides insight into solute-solvent interactions. rsc.org

The following table illustrates the effect of the solvent on the conversion of 2-anisidine in an aza-Michael reaction, a model for C-N bond formation.

EntrySolventAdditiveConversion (%)
1HFIP-45
2Methanol-0
3MethanolPhenol (1 equiv.)19

Data sourced from a study on aza-Michael additions, demonstrating the critical role of solvent and additives in promoting the reaction. academie-sciences.fr

The choice of catalyst is fundamental for both the reduction of a nitro group and the introduction of the aminomethyl moiety. The catalytic reduction of nitroarenes to their corresponding anilines is a widely studied and crucial transformation. rsc.org While traditional methods often used metals like iron, tin, or zinc in acidic media, modern approaches frequently employ catalytic hydrogenation. acs.orgncert.nic.in

Catalysts based on palladium, platinum, and nickel are highly efficient for the reduction of nitro groups. ncert.nic.inwikipedia.org However, a key challenge in the synthesis of this compound is the chemoselective reduction of the nitro group in the presence of a chloro-substituent, as some catalysts can also promote dehalogenation.

For the formation of the aminomethyl group, one common strategy is the reduction of a nitrile. This can be achieved through catalytic hydrogenation or with hydride reagents. ncert.nic.in Another powerful method is reductive amination, which involves the reaction of an aldehyde with an amine, followed by the reduction of the intermediate imine. wikipedia.orgnih.gov This one-pot procedure is highly versatile and can be catalyzed by a variety of transition metals, including palladium, platinum, iridium, and ruthenium. wikipedia.orgnih.gov The efficiency of these catalytic systems can be high, often providing the desired amines in good yields under mild conditions. nih.govorganic-chemistry.org

The table below provides examples of catalytic systems used in reductive amination reactions, which are relevant to the synthesis of N-substituted anilines.

Catalyst SystemReaction TypeKey FeaturesReference
[RuCl₂(p-cymene)]₂/Ph₂SiH₂Reductive amination of aldehydes with anilinesEfficient for producing secondary and tertiary amines. organic-chemistry.org
Pd@GOTandem reductive amination of aldehydes with nitroarenesPalladium nanoparticles on graphite (B72142) oxide. researchgate.net
Aquivion-Fe/NaBH₄One-pot reductive amination of carbonylsRecyclable iron-based Lewis acid catalyst. researchgate.net
Cp*Ir complexesDirect reductive amination of ketonesUses ammonium formate (B1220265) as nitrogen and hydrogen source. organic-chemistry.org

Chemical Transformations and Reactivity of 2 Aminomethyl 5 Chloroaniline

Nucleophilic Substitution Reactions Involving the Chlorine Atom

The chlorine atom in 2-(aminomethyl)-5-chloroaniline, while generally less reactive than in aliphatic systems, can undergo nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by the electron-donating amino groups. These reactions typically require forcing conditions or the use of a catalyst. The reactivity of the chlorine atom is influenced by the electronic effects of the substituents on the aromatic ring. The amino groups, being ortho and para directing, activate the ring towards electrophilic substitution but can also influence nucleophilic substitution patterns.

Nucleophilic substitution reactions on chloro-substituted anilines and related compounds have been documented. For instance, the reaction of chloro-substituted indolizines with various nucleophiles such as alkoxides, amines, and thiols results in the displacement of the chlorine atom to form new C-O, C-N, and C-S bonds, respectively. beilstein-journals.org Similarly, the reaction of 2-chloro-5-nitropyridine (B43025) with substituted anilines demonstrates the feasibility of nucleophilic aromatic substitution, where the rate of reaction is influenced by the nature of the nucleophile and the solvent. researchgate.net While direct studies on this compound are limited, these examples suggest that the chlorine atom can be replaced by a variety of nucleophiles under appropriate conditions.

Table 1: Examples of Nucleophilic Substitution Reactions on Related Chloro-Aromatic Compounds
SubstrateNucleophileProductReference
5-ChloroindolizineSodium methoxide5-Methoxyindolizine beilstein-journals.org
5-ChloroindolizineSecondary amines5-Aminoindolizine derivatives beilstein-journals.org
5-ChloroindolizineMercaptoethanol5-(2-Hydroxyethylthio)indolizine beilstein-journals.org
2-Chloro-5-nitropyridineSubstituted anilinesN-Aryl-5-nitropyridin-2-amine derivatives researchgate.net

Oxidation and Reduction Pathways

The amino groups of this compound are susceptible to oxidation. Aromatic amines can be oxidized to a variety of products, including nitroso, nitro, and polymeric materials, depending on the oxidizing agent and reaction conditions. For instance, the oxidation of the related compound 5-chloro-o-toluidine can lead to the formation of colored products and is a known occupational hazard due to its absorption through the skin. nih.gov

Conversely, the chloro group can be removed through reductive dehalogenation. Catalytic hydrogenation, for example, can lead to the formation of 2-(aminomethyl)aniline. The choice of catalyst and reaction conditions is crucial to selectively reduce the chloro group without affecting the amino functionalities.

Formation of Diazonium Salts and Subsequent Transformations

The primary aromatic amino group of this compound can be converted to a diazonium salt. This reaction, known as diazotization, is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). masterorganicchemistry.comlkouniv.ac.inlibretexts.org The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations. masterorganicchemistry.comlkouniv.ac.in

The stability of the diazonium salt is crucial for its synthetic utility. Aromatic diazonium salts are more stable than their aliphatic counterparts due to the delocalization of the positive charge into the aromatic ring. lkouniv.ac.in However, they are generally unstable and are used immediately in subsequent reactions. libretexts.org

The diazonium group can be replaced by a wide range of nucleophiles in what are known as Sandmeyer and related reactions. masterorganicchemistry.com These reactions provide a powerful method for introducing a variety of functional groups onto the aromatic ring. For example, treatment with copper(I) halides (CuCl, CuBr) can replace the diazonium group with the corresponding halogen, while reaction with copper(I) cyanide yields the nitrile. The diazonium group can also be replaced by a hydroxyl group upon heating in water or by a hydrogen atom using hypophosphorous acid.

Table 2: Common Transformations of Aryl Diazonium Salts
ReagentProduct Functional GroupReaction NameReference
CuCl/HCl-ClSandmeyer Reaction masterorganicchemistry.com
CuBr/HBr-BrSandmeyer Reaction masterorganicchemistry.com
CuCN/KCN-CNSandmeyer Reaction masterorganicchemistry.com
KI-I masterorganicchemistry.com
H₂O, heat-OH libretexts.org
HBF₄, heat-FSchiemann Reaction masterorganicchemistry.com
H₃PO₂-H masterorganicchemistry.com

Intramolecular Cyclization Reactions and Heterocycle Formation

The bifunctional nature of this compound, possessing both an aminomethyl group and an aniline (B41778) moiety, makes it a valuable precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. Depending on the reaction conditions and the co-reactants, a variety of fused heterocyclic systems can be constructed.

For instance, palladium-catalyzed intramolecular cyclization of related N-vinyl anilines has been shown to be a powerful method for the synthesis of indoles, carbazoles, acridines, and dibenzazepines. nih.govmit.edumit.edu The selectivity of these transformations can often be controlled by the choice of ligand. nih.govmit.edu While not directly involving this compound, these studies highlight the potential for intramolecular C-N bond formation.

Furthermore, reactions involving the aminomethyl and aniline functionalities with suitable bifunctional reagents can lead to the formation of various heterocycles. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of substituted quinolines. The development of one-pot, three-component reactions has also enabled the synthesis of complex meta-hetarylanilines from substituted 1,3-diketones and amines. beilstein-journals.org

Derivatization Chemistry of Amino Functionalities

Both the primary aliphatic and aromatic amino groups in this compound can be readily derivatized, allowing for the introduction of a wide range of functional groups and the modification of the compound's properties.

Amide and Schiff Base Formation

The amino groups can react with carboxylic acids, acyl chlorides, or anhydrides to form amides. nih.govresearchgate.netorganic-chemistry.orgresearchgate.net This reaction is one of the most common transformations of amines and is widely used in organic synthesis. The reactivity of the two amino groups may differ, with the more nucleophilic aliphatic amine potentially reacting preferentially under certain conditions.

Schiff bases, or imines, are formed through the condensation reaction of the primary amino groups with aldehydes or ketones. orientjchem.orgiaea.orgresearchgate.netjetir.org These reactions are typically catalyzed by an acid or a base. Schiff bases derived from substituted anilines have been shown to possess a range of biological activities. orientjchem.orgnih.gov

Table 3: Common Derivatization Reactions of Amino Groups
Reagent TypeFunctional Group FormedGeneral ReactionReference
Carboxylic Acid/Acyl Halide/AnhydrideAmideR-NH₂ + R'-COX → R-NH-COR' nih.govorganic-chemistry.org
Aldehyde/KetoneSchiff Base (Imine)R-NH₂ + R'R''C=O → R-N=CR'R'' orientjchem.orgjetir.org

Reactions with Electrophiles

The amino groups, being nucleophilic, can react with a variety of electrophiles. masterorganicchemistry.com Alkylation and arylation reactions can introduce alkyl or aryl substituents onto the nitrogen atoms. For example, N-arylation can be achieved through reactions with aryl halides, often catalyzed by a transition metal such as palladium or copper. The derivatization of amino acids, which also contain amino groups, often involves reaction with electrophilic reagents to enhance their volatility for analysis by gas chromatography-mass spectrometry. sigmaaldrich.comrsc.org This highlights the general reactivity of amino groups towards a range of electrophilic species.

Mechanistic Studies of Key Reactions

Computational Insights into Reaction Mechanisms

A thorough review of scientific databases and computational chemistry literature yielded no specific studies on the reaction mechanisms of this compound. Computational investigations, which often employ methods like Density Functional Theory (DFT) or other quantum chemical calculations, are crucial for understanding the electronic structure, transition states, and potential energy surfaces of reacting species. Such studies provide deep insights into how reactions proceed at a molecular level. However, no such computational models or mechanistic insights have been published for this compound.

Kinetic Investigations of Transformation Pathways

Similarly, there is a lack of published kinetic data for the transformation pathways of this compound. Kinetic studies are essential for determining reaction rates, rate constants, and the influence of various parameters such as temperature, concentration, and catalysts on the speed of a chemical reaction. This information is fundamental for optimizing reaction conditions and understanding the stability and reactivity of a compound. The absence of such empirical data for this compound means that no quantitative analysis of its reaction pathways can be presented.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, different types of NMR experiments can be used to piece together the complete structure of 2-(Aminomethyl)-5-chloroaniline.

¹H NMR Spectroscopy Applications

Proton (¹H) NMR spectroscopy is used to determine the number and electronic environment of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the aromatic protons, the protons of the aminomethyl (-CH₂NH₂) group, and the protons of the aniline (B41778) amino (-NH₂) group. The chemical shifts (δ) of these protons provide clues about their location within the molecule.

¹³C NMR Spectroscopy Applications

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals indicate the type of carbon atom (aliphatic or aromatic) and its chemical environment.

For instance, in 2-chloroaniline (B154045), the carbon atom bonded to the chlorine atom appears at a specific chemical shift, as do the other aromatic carbons, with their positions influenced by the amino group. chemicalbook.com In the case of this compound, the spectrum would show characteristic signals for the six aromatic carbons and one aliphatic carbon of the aminomethyl group. Data for the related compound 2-amino-5-chloropyridine (B124133) shows carbon signals in the aromatic region. chemicalbook.com

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are essential for establishing the connectivity between different atoms within a molecule, providing a more detailed structural picture.

Heteronuclear Multiple-Quantum Coherence (HMQC) or Heteronuclear Single-Quantum Coherence (HSQC): This experiment correlates the signals of directly bonded ¹H and ¹³C atoms. For this compound, it would be used to definitively assign the proton and carbon signals of the aminomethyl group and the aromatic C-H bonds.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close to each other in space, which helps to confirm the substitution pattern on the aromatic ring.

¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy can directly probe the nitrogen atoms in a molecule. nih.govresearchgate.net Although less common due to the lower natural abundance of the ¹⁵N isotope, it can provide valuable information about the electronic environment of the two distinct nitrogen atoms in this compound—the aniline nitrogen and the aminomethyl nitrogen. nih.govspectrabase.comrsc.org The chemical shifts of these nitrogen atoms would be different due to their different chemical environments. nih.gov This technique is also sensitive to solvent effects and protonation, which can influence the nitrogen chemical shifts. nih.gov The use of ¹⁵N-labeled amino acids in NMR studies has been explored to facilitate the characterization of nitrogen-containing compounds. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of both the primary amine and the aniline groups, typically in the 3300-3500 cm⁻¹ region. researchgate.netchemicalbook.comchemicalbook.com C-H stretching vibrations from the aromatic ring and the methylene (B1212753) group would also be present. researchgate.net The "fingerprint" region of the spectrum would contain a complex pattern of absorptions corresponding to various bending and stretching modes, including the C-N and C-Cl bonds. The IR spectrum of the related compound p-chloroaniline shows characteristic peaks for the amino group and the aromatic ring. nist.gov

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information. ias.ac.inyoutube.com It is particularly useful for observing non-polar bonds and can help to identify the symmetric vibrations of the aromatic ring and the C-Cl stretching vibration. ias.ac.in

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio after ionization.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecule's exact mass. A key feature would be the isotopic pattern of the molecular ion due to the presence of chlorine. The natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in two peaks, one for the molecule containing ³⁵Cl and a smaller one at two mass units higher for the molecule containing ³⁷Cl.

The fragmentation pattern provides further structural confirmation. The molecular ion can break apart in predictable ways, and the resulting fragment ions are detected. Common fragmentation pathways for a molecule like this compound would likely involve the loss of the aminomethyl group or cleavage of the aromatic ring. For example, the mass spectrum of 2,2-dimethylpropane shows a very unstable molecular ion and prominent fragment ions. docbrown.info The NIST WebBook provides mass spectral data for related compounds such as 5-chloro-2-hydroxyaniline and m-chloroaniline, which can offer insights into expected fragmentation. nist.govnist.gov

Interactive Data Tables

¹H NMR Chemical Shift Ranges for Related Compounds

Functional Group Related Compound Solvent Chemical Shift (ppm)
Aromatic-H 2-Chloroaniline chemicalbook.com CDCl₃ 6.67 - 7.22
Aniline-NH₂ 2-Chloroaniline chemicalbook.com CDCl₃ ~3.92
Aminomethyl-CH₂ 3-(Aminomethyl)pyridine chemicalbook.com CDCl₃ ~3.89

¹³C NMR Chemical Shifts for a Related Compound (2-Amino-5-chloropyridine) chemicalbook.com

Carbon Type Chemical Shift (ppm)

Characteristic IR Absorption Bands for Related Compounds

Functional Group Vibration Type Related Compound Wavenumber (cm⁻¹)
N-H Stretch Poly(2-chloroaniline) researchgate.net 3300 - 3500
Aromatic C=C Stretch Poly(2-chloroaniline) researchgate.net ~1490

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic structure of molecules like this compound. This method measures the absorption of UV or visible light, which excites electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic transitions within the molecule, influenced by the chromophores present—in this case, the substituted benzene (B151609) ring.

For chloro-substituted aniline derivatives, the position and number of chlorine atoms on the aniline ring significantly affect their electronic absorption spectra. researchgate.net The long-wavelength absorption band in these compounds is typically asymmetric and diffuse. researchgate.net While specific UV-Vis data for this compound is not extensively documented in publicly available literature, analysis of related compounds such as p-chloroaniline, 2,4-dichloroaniline, and 2,4,6-trichloroaniline (B165571) shows distinct absorption patterns in solvents like isooctane. researchgate.net The introduction of different substituents, such as carbonyl groups or methyl groups, can also cause significant shifts in the absorption maxima.

In a general context, the UV-Vis spectrum of an aniline derivative is characterized by bands arising from π → π* transitions within the benzene ring. The presence of the amino and chloro substituents modifies these transitions. The NIST Chemistry WebBook provides UV/Visible spectral data for m-chloroaniline, a structurally related compound, which can serve as a reference for understanding the electronic behavior of such molecules. nist.govnist.gov

Table 1: Representative UV-Vis Spectral Data for Related Aniline Derivatives

CompoundSolventλmax (nm)Reference
p-ChloroanilineIsooctane~290, ~240 researchgate.net
2,4-DichloroanilineIsooctane~300, ~250 researchgate.net
m-ChloroanilineData AvailableSee NIST nist.govnist.gov

Note: The table presents generalized data for related compounds to illustrate typical spectral ranges. Specific values for this compound require experimental determination.

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This method is crucial for verifying the empirical formula of a newly synthesized compound like this compound and assessing its purity.

The process involves combusting a small, precisely weighed sample of the compound. The resulting combustion products (e.g., CO₂, H₂O, N₂) are collected and measured, allowing for the calculation of the percentage of each element in the original sample. These experimental values are then compared with the theoretical percentages calculated from the compound's molecular formula (C₇H₉ClN₂). A close agreement between the experimental and theoretical values confirms the elemental composition and high purity of the sample.

Numerous studies on related substituted anilines and other organic compounds rely on elemental analysis (often reported as CHN analysis) to validate their structures after synthesis. uobaghdad.edu.iqresearchgate.net For instance, the characterization of novel aminomethylated 3-chlorobiphenyl-ols and 2-amino-5-chlorobenzophenone (B30270) derivatives includes elemental analysis as a standard procedure to confirm their successful synthesis. researchgate.netbch.ro

Table 2: Theoretical Elemental Composition of this compound (C₇H₉ClN₂)

ElementSymbolAtomic WeightMolar Mass ( g/mol )Theoretical Percentage (%)
CarbonC12.01156.6153.69
HydrogenH1.008156.615.79
ChlorineCl35.45156.6122.63
NitrogenN14.01156.6117.88

X-ray Diffraction Techniques for Solid-State Structure

X-ray diffraction (XRD) is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, single-crystal X-ray diffraction can provide detailed information about its crystal lattice, including the unit cell dimensions, space group, and the exact positions of each atom. This data allows for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Powder X-ray diffraction (PXRD) is another valuable technique that can be used to identify the crystalline phases of a material and to confirm the purity of a bulk sample. researchgate.net The PXRD pattern is a fingerprint of the crystalline solid.

Table 3: Illustrative Crystal Structure Data for a Related Compound (p-Chloroanilinium Ethanoate)

ParameterValue
Crystal SystemOrthorhombic
Space GroupP₂₁
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)90
γ (°)90

Source: Adapted from characterization data of a related organic salt. scirp.org The values for unit cell dimensions (a, b, c) are specific to the reported compound and serve as an example of the data obtained from a single-crystal XRD analysis.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. DFT methods are computationally efficient yet accurate, making them well-suited for studying medium-sized molecules like 2-(Aminomethyl)-5-chloroaniline. These calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost. nih.govresearchgate.net

The electronic structure of this compound can also be thoroughly analyzed using DFT. This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's chemical reactivity and electronic stability. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. For substituted anilines, the nature and position of the substituents have a significant impact on these frontier orbitals. nih.gov

Illustrative Optimized Geometrical Parameters for a Related Chloroaniline Derivative (4-chloro-N-methylaniline) using DFT

ParameterBond/AngleCalculated Value
Bond LengthC-N1.394 Å
N-H0.997 Å
Bond AngleC-N-H115.2°
H-N-H110.5°
This table presents theoretical data for a similar molecule, 4-chloro-N-methylaniline, to illustrate the type of information obtained from DFT calculations. researchgate.net

DFT calculations are instrumental in predicting various spectroscopic properties, which can aid in the identification and characterization of a compound. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated, and when scaled appropriately, they show good agreement with experimental spectra. nih.gov The theoretical prediction of nuclear magnetic resonance (NMR) chemical shifts is another powerful application of DFT, often employing the Gauge-Including Atomic Orbital (GIAO) method. uctm.edu This allows for the assignment of signals in experimental ¹H and ¹³C NMR spectra to specific atoms within the molecule. researchgate.net

Illustrative Predicted Vibrational Frequencies for a Chloroaniline Derivative

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch34503430
C-Cl Stretch750740
This table provides an example of how calculated vibrational frequencies for a related chloroaniline compare to experimental values. nih.govresearchgate.net

DFT can be used to model the mechanisms of chemical reactions by mapping out the potential energy surface. digitellinc.com This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. By calculating the energy barriers associated with these transition states, the feasibility and kinetics of a reaction can be predicted. nih.gov For a molecule like this compound, this could involve modeling reactions such as electrophilic aromatic substitution or reactions involving the amino and aminomethyl groups. Computational studies on the reactions of substituted amines provide a framework for understanding how functional groups influence reactivity. nih.gov

Molecular Modeling for Conformational Analysis

The presence of the flexible aminomethyl group in this compound means that the molecule can exist in various conformations. Molecular modeling techniques, including both DFT and simpler molecular mechanics methods, can be used to perform a conformational analysis. This involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformation to identify the most stable conformers. Understanding the preferred conformation is crucial as it can influence the molecule's biological activity and physical properties. Conformational analyses have been successfully applied to various substituted amines and amino acids. nih.gov

Quantum Chemical Approaches to Chemical Reactivity

Beyond HOMO-LUMO analysis, quantum chemistry offers a suite of tools to understand and quantify chemical reactivity. Conceptual DFT provides a framework for calculating various reactivity descriptors. researchgate.net These descriptors, such as electronegativity, chemical hardness, and Fukui functions, can predict the most likely sites for nucleophilic or electrophilic attack on the molecule. chemrxiv.org For this compound, these methods can help to elucidate the reactivity of the aromatic ring, the amino group, and the aminomethyl substituent, providing a detailed picture of its chemical behavior. arxiv.orgaip.org The presence of both an electron-donating amino group and an electron-withdrawing chloro group, along with the aminomethyl substituent, creates a complex reactivity profile that can be effectively dissected using these quantum chemical approaches. nih.gov

Applications of 2 Aminomethyl 5 Chloroaniline in Chemical Synthesis and Materials Science

As a Versatile Building Block in Organic Synthesis

Organic building blocks are foundational molecules with functional groups used for the controlled, bottom-up assembly of more complex molecular structures. alfa-chemistry.comsigmaaldrich.com 2-(Aminomethyl)-5-chloroaniline fits this description perfectly, being classified as a versatile small molecule scaffold. cymitquimica.com Its utility stems from the presence of both a primary aromatic amine and a primary alkyl amine, which can be selectively targeted in chemical reactions to build intricate molecular frameworks.

Synthesis of Complex Heterocyclic Ring Systems

The dual functionality of this compound makes it an excellent precursor for the synthesis of heterocyclic compounds, which are integral to many modern pharmaceuticals. sciencedaily.com The aniline (B41778) and aminomethyl groups can participate in various cyclization reactions to form rings containing nitrogen and other heteroatoms. For instance, derivatives of anilines are crucial in creating benzothiazoles and other related heterocyclic systems through multi-step reactions. Research has demonstrated the synthesis of new 2-amino-5-chlorobenzothiazole (B1265905) derivatives, which can be further modified to produce complex structures like 1,3,4-oxadiazole-2-thiol (B52307) and 1,2,4-triazole-3-thiol derivatives. Similarly, the synthesis of pyrrolo[2,3-d]pyrimidines, a class of deazaguanine analogues, involves the use of chlorinated amine precursors in cyclization and substitution reactions, highlighting the role of such building blocks in creating complex, biologically relevant scaffolds. researchgate.net

Intermediate in the Preparation of Advanced Organic Molecules

The value of this compound extends to its role as a key intermediate in the synthesis of advanced organic molecules, including those with applications in pharmaceuticals and agriculture. google.com The strategic placement of its functional groups allows for the sequential introduction of different molecular fragments, leading to the creation of highly substituted and complex target molecules. For example, related chloro-aniline derivatives are used to prepare compounds with major tranquillizing activity through reactions involving the aniline nitrogen. google.com The synthesis of such complex molecules often involves multiple steps where the initial building block is systematically elaborated.

Scaffold for Derivatization

Derivatization, the process of chemically modifying a compound to produce a new one with different properties, is a key strategy in chemical synthesis. The structure of this compound is an ideal scaffold for such modifications. The two amine groups can be selectively acylated, alkylated, or used in condensation reactions to attach various side chains and functional groups. This allows for the systematic exploration of chemical space around the core structure, a common practice in drug discovery and materials science. alfa-chemistry.com Techniques like derivatization with alkyl chloroformates or trifluoroacetylation are employed to modify amines, enhancing their utility or analytical detection. researchgate.netnih.gov While these are general methods, the presence of two distinct amine groups in this compound offers opportunities for selective or differential derivatization to create a library of new compounds.

Role in Ligand Design for Catalysis

The application of this compound extends into the realm of coordination chemistry and catalysis, where it can serve as a precursor for designing specialized ligands. Ligands are molecules that bind to a central metal atom to form a coordination complex, and the properties of the resulting catalyst are highly dependent on the ligand's structure.

Development of Transition Metal Complexes

The nitrogen atoms in the two amine groups of this compound and its derivatives can act as donor sites, binding to transition metals to form stable complexes. The synthesis of ligands containing multiple donor atoms, such as nitrogen, is a cornerstone of coordination chemistry. nih.gov For example, bidentate and polydentate ligands derived from amine-containing precursors can form highly stable chelate complexes with metals like copper, nickel, and zinc. nih.govrsc.org The resulting complexes often exhibit specific geometries, such as tetrahedral or square planar, which are crucial for their catalytic function. nih.gov The chloro-substituent on the aromatic ring can also influence the electronic properties of the ligand and, consequently, the reactivity of the metal center.

Investigation in Catalytic Organic Transformations

Transition metal complexes derived from amine-based ligands are investigated for their catalytic activity in a wide range of organic transformations. While direct catalytic applications of this compound complexes are not extensively detailed in the provided context, the functional groups it possesses are characteristic of ligands used in important catalytic processes. For example, palladium complexes with amine ligands are studied for their role in hydroamination and other cross-coupling reactions. The stability and electronic environment provided by ligands derived from substituted anilines can be tailored to enhance catalytic activity and selectivity, such as in the selective hydrogenation of chloronitrobenzenes to chloroanilines using modified palladium catalysts. The structural features of this compound make it a promising candidate for developing new ligands for such catalytic systems, where the interplay between the metal and the ligand's electronic and steric properties dictates the outcome of the reaction.

Contribution to Advanced Materials Research

Precursor for Functional Polymers and Semiconducting Materials

Following extensive and targeted research, it has been determined that there is a notable absence of specific, publicly available scientific literature detailing the direct application of this compound as a precursor for the synthesis of functional polymers and semiconducting materials.

While the general class of chloro-substituted and aminomethyl-substituted anilines are recognized as monomers for creating functionalized polymers, specific research findings, detailed synthetic protocols, and characterization data for polymers derived explicitly from this compound are not readily found in the surveyed scientific databases and publications.

The structure of this compound, featuring a primary amine, an aminomethyl group, and a chloro substituent on the benzene (B151609) ring, suggests its potential utility as a monomer or a modifying agent in polymer chemistry. The amine and aminomethyl groups could participate in polymerization reactions, such as those to form polyamides or polyimides, while the chloro-substituent could influence the electronic properties, solubility, and stability of the resulting polymer.

In the field of semiconducting materials, aniline derivatives are often used to synthesize polyaniline, a well-known conducting polymer. The substituents on the aniline ring play a crucial role in tuning the final properties of the polymer. For instance, electron-withdrawing groups like chlorine can affect the polymer's conductivity and redox behavior. However, specific studies detailing the incorporation of the this compound moiety into a semiconducting polymer backbone and the resulting material's performance are not documented in the available literature.

It is important to note that the absence of published research does not definitively preclude the use of this compound in such applications. It may be the subject of proprietary industrial research or may not have been extensively investigated for these specific purposes in academic literature to date. Researchers interested in developing novel functional polymers and semiconducting materials could consider this compound as a candidate for future investigation, given its versatile chemical structure.

Future Research Directions and Unexplored Avenues

Development of Novel Sustainable Synthetic Routes

The future synthesis of 2-(aminomethyl)-5-chloroaniline will likely focus on environmentally benign and efficient methodologies. Traditional multi-step syntheses often involve harsh reagents and generate significant waste. Future research could explore chemoenzymatic routes, which combine the selectivity of enzymes with the efficiency of chemical catalysis. For instance, the use of nitroreductases for the reduction of a corresponding nitroaromatic precursor could offer a green alternative to heavy metal catalysts. nih.gov Furthermore, the development of continuous flow processes for the synthesis of anilines, which can improve reaction control, reduce reaction times, and enhance safety, represents a significant area for advancement. thieme-connect.comnih.gov

ParameterTraditional SynthesisFuture Sustainable Routes
Catalysts Heavy metals (e.g., Pd, Pt)Biocatalysts (e.g., nitroreductases), Earth-abundant metal catalysts
Solvents Volatile organic solventsAqueous media, green solvents (e.g., cyclopentyl methyl ether) nih.gov
Energy Input High temperatures and pressuresMild conditions (room temperature and pressure) nih.gov
Waste Generation HighMinimized, with potential for catalyst recycling

Exploration of Stereoselective Transformations

The presence of two distinct amino groups in this compound provides an opportunity for the development of stereoselective transformations to generate chiral molecules. Future research could focus on the enantioselective acylation or alkylation of one of the amino groups, leading to the formation of valuable chiral building blocks for the pharmaceutical and agrochemical industries. Catalyst-free, visible-light-driven stereoselective reactions, which have been demonstrated for other substituted anilines, could be a particularly fruitful area of investigation. nih.govacs.org Chemoenzymatic methods, employing enzymes like lipases or transaminases, also offer a powerful tool for achieving high enantioselectivity in the synthesis of chiral amines and their derivatives. researchgate.netresearchgate.netnih.gov

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a highly efficient approach to chemical synthesis. mdpi.com The bifunctional nature of this compound makes it an ideal candidate for the design of novel MCRs. Future research could explore its use in the synthesis of diverse heterocyclic scaffolds, which are prevalent in medicinally relevant compounds. rsc.org For example, it could participate in aza-Diels-Alder or Povarov-type reactions to generate complex quinoline (B57606) or tetrahydroquinoline derivatives. The development of gold-catalyzed or copper-catalyzed MCRs involving aniline (B41778) derivatives further highlights the potential for this compound in generating molecular diversity. researchgate.netrsc.orgacs.org

Advanced Computational Studies for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), will be a critical tool in guiding the future development of this compound chemistry. DFT studies can provide valuable insights into the compound's electronic structure, reactivity, and the mechanisms of its reactions. nih.govdntb.gov.uaresearchgate.netacs.orgresearchgate.netunt.edu This predictive power can accelerate the discovery of new reactions and the design of novel catalysts. For example, computational modeling can be used to predict the regioselectivity of electrophilic aromatic substitution reactions or to understand the binding of the molecule to a catalyst's active site. llnl.gov This in silico approach can significantly reduce the experimental effort required to optimize reaction conditions and to identify promising applications.

Computational MethodApplication in this compound Research
Density Functional Theory (DFT) Predicting reactivity, reaction mechanisms, and spectroscopic properties. nih.govdntb.gov.uaresearchgate.net
Time-Dependent DFT (TD-DFT) Simulating UV-Vis spectra and understanding electronic transitions. researchgate.net
Molecular Dynamics (MD) Simulations Studying conformational changes and interactions with solvents or biological targets.
Machine Learning/AI Accelerating the design of derivatives with desired properties. llnl.gov

Potential in Novel Ligand Frameworks for Challenging Catalytic Reactions

The two nitrogen donor atoms in this compound make it an attractive scaffold for the design of novel bidentate or pincer-type ligands for transition metal catalysis. rsc.orgresearchgate.netlibretexts.org By modifying the amino groups and the aromatic ring, a wide variety of ligands with tailored steric and electronic properties can be synthesized. These ligands could find application in a range of challenging catalytic reactions, such as C-H activation, cross-coupling reactions, and asymmetric hydrogenation. acs.orgnih.govacs.org The development of palladium, rhodium, or iridium complexes with aniline-based ligands has already shown significant promise in catalysis. acs.org

Application in Emerging Chemical Technologies

The unique reactivity of this compound can be harnessed in various emerging chemical technologies. In the field of photoredox catalysis, for instance, aniline derivatives have been successfully employed in C-N cross-coupling reactions under mild, visible-light-driven conditions. thieme-connect.comacs.orgacs.orgrsc.orgnih.gov This approach offers a more sustainable alternative to traditional metal-catalyzed methods. Furthermore, the integration of this compound into flow chemistry systems could enable safer, more efficient, and scalable synthetic processes. thieme-connect.comnih.gov The development of electrochemical methods for the synthesis and transformation of anilines also presents an exciting avenue for future exploration.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Aminomethyl)-5-chloroaniline, and how can reaction efficiency be optimized?

  • Methodology :

  • Catalytic Hydrogenation : Reduce a nitro precursor (e.g., 5-chloro-2-nitrobenzylamine) using palladium on carbon (Pd/C) under hydrogen gas. Monitor reaction progress via TLC or HPLC .
  • Reductive Amination : React 5-chloro-2-formylaniline with ammonia or ammonium acetate in the presence of sodium cyanoborohydride (NaBH3CN) .
  • Optimization : Adjust solvent polarity (e.g., ethanol vs. THF), temperature (25–60°C), and catalyst loading (1–5% Pd/C) to maximize yield.
    • Validation : Confirm product purity via melting point analysis and GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR :

  • 1H NMR : Look for signals at δ 3.8–4.2 ppm (aminomethyl -CH2-) and δ 6.5–7.5 ppm (aromatic protons).
  • 13C NMR : Peaks at ~40 ppm (CH2NH2) and 110–150 ppm (aromatic carbons) .
    • IR : Detect N-H stretches (~3350 cm⁻¹) and C-Cl stretches (~750 cm⁻¹) .
    • Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 157.04 (C7H9ClN2) .

Advanced Research Questions

Q. How does the electronic influence of the aminomethyl group affect the reactivity of this compound in electrophilic substitution reactions?

  • Mechanistic Insight :

  • The -CH2NH2 group acts as an electron-donating substituent, activating the aromatic ring toward electrophiles.
  • Regioselectivity : Electrophiles (e.g., nitronium ion) preferentially attack the para position relative to the chlorine atom due to steric hindrance from the aminomethyl group .
    • Experimental Design : Perform nitration (HNO3/H2SO4) and monitor product distribution via HPLC. Compare with computational predictions (DFT studies) .

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) for this compound?

  • Data Reconciliation :

  • Cross-validate experimental data using NIST-recommended calorimetry protocols .
  • Compare computational results (e.g., Gaussian software) with empirical measurements to identify outliers .
    • Case Study : Discrepancies in ΔHf values may arise from impurities; purify samples via recrystallization (ethanol/water) and repeat DSC analysis .

Methodological Challenges & Solutions

Q. What strategies mitigate decomposition of this compound during prolonged storage?

  • Stability Analysis :

  • Store under inert gas (N2/Ar) at –20°C to prevent oxidation of the amine group.
  • Add stabilizers (e.g., 0.1% BHT) to ethanol-based solutions .
    • Monitoring : Use accelerated aging studies (40°C/75% RH) and track degradation via UV-Vis spectroscopy .

Q. How can computational modeling predict the environmental fate of this compound?

  • Approach :

  • Apply QSAR models to estimate biodegradation half-life and octanol-water partition coefficients (LogP) .
  • Simulate hydrolysis pathways (e.g., chlorine substitution) using Gaussian or COSMO-RS .
    • Validation : Compare predictions with experimental soil adsorption studies (OECD Guideline 106) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.